(4-chlorophenyl)(1H-indol-1-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-indol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHZKBGFYKXEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 4 Chlorophenyl 1h Indol 1 Yl Methanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) spectra, a complete structural assignment of (4-chlorophenyl)(1H-indol-1-yl)methanone can be achieved. While a dedicated spectrum for this specific molecule is not widely published, the expected signals can be accurately predicted based on the known values for indole (B1671886) and 4-chlorobenzoyl moieties. clockss.orgchemicalbook.com
The ¹H NMR spectrum is anticipated to display signals corresponding to the ten protons of the molecule, distributed between the indole ring system and the 4-chlorophenyl group. The protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets due to symmetry, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the indole moiety will present more complex splitting patterns.
4-Chlorophenyl Protons: The two protons ortho to the carbonyl group (H-2'/H-6') would be deshielded by the electron-withdrawing carbonyl and are expected to resonate downfield. The two protons meta to the carbonyl group (H-3'/H-5') will appear slightly upfield.
Indole Protons: The protons on the indole ring (H-2, H-3, H-4, H-5, H-6, H-7) will have characteristic shifts. The H-3 proton typically appears as a doublet of doublets, coupled to H-2 and the N-H proton (in unsubstituted indole). However, with N-acylation, the electronic environment changes significantly. H-7 is often shifted downfield due to the anisotropic effect of the carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2', H-6' | 7.7 - 7.9 | Doublet (d) |
| H-3', H-5' | 7.4 - 7.6 | Doublet (d) |
| H-7 | 7.6 - 7.8 | Doublet (d) |
| Aromatic H (indole) | 7.1 - 7.5 | Multiplet (m) |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, fifteen distinct carbon signals are expected.
Carbonyl Carbon: The carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically in the range of 165-170 ppm.
Aromatic Carbons: The carbons of the 4-chlorophenyl ring will show four signals due to symmetry. The carbon bearing the chlorine atom (C-4') and the carbon attached to the carbonyl group (C-1') will be readily identifiable. The eight carbons of the indole ring will also give distinct signals. The attachment of the electron-withdrawing benzoyl group to the indole nitrogen causes a general downfield shift for the indole carbons compared to unsubstituted indole. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 167.0 - 169.0 |
| C-4' (C-Cl) | 138.0 - 140.0 |
| C-1' | 134.0 - 136.0 |
| C-2', C-6' | 130.0 - 132.0 |
| C-3', C-5' | 128.0 - 129.5 |
| C-7a (Indole) | 135.0 - 137.0 |
| C-3a (Indole) | 129.0 - 131.0 |
| Aromatic C (Indole) | 115.0 - 126.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent peak will be due to the carbonyl (C=O) stretching vibration of the ketone linking the two ring systems. This is typically a strong, sharp band appearing around 1680-1700 cm⁻¹ . The exact position is influenced by the electronic effects of the attached aromatic rings.
Other significant absorptions include:
Aromatic C=C Stretching: Medium to weak bands in the region of 1450-1600 cm⁻¹ .
Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ .
C-N Stretching: A band in the region of 1250-1350 cm⁻¹ , corresponding to the bond between the indole nitrogen and the carbonyl carbon.
C-Cl Stretching: A strong band in the fingerprint region, typically around 1090-1100 cm⁻¹ for an aryl chloride. nist.gov
The absence of a broad N-H stretching band around 3300-3500 cm⁻¹, which is characteristic of unsubstituted indole, would confirm that the acylation has occurred at the nitrogen atom. researchgate.netnist.gov
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
The molecular formula for this compound is C₁₅H₁₀ClNO. The calculated molecular weight is approximately 255.70 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be measured, which for [M]⁺ is 255.0451.
The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 255. A characteristic isotopic pattern for the presence of one chlorine atom would also be observed, with a peak at m/z 257 ([M+2]⁺) that is approximately one-third the intensity of the molecular ion peak.
The primary fragmentation pathway would likely involve the cleavage of the amide bond between the carbonyl carbon and the indole nitrogen. This would lead to two major fragment ions:
The 4-chlorobenzoyl cation: [C₇H₄ClO]⁺ with an m/z of 139 . This fragment would also exhibit the characteristic 3:1 isotopic pattern for chlorine.
The indole radical: [C₈H₆N]∙ with an m/z of 116 .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion Identity | Notes |
|---|---|---|
| 255 | [C₁₅H₁₀ClNO]⁺ (M⁺) | Molecular Ion |
| 257 | [C₁₅H₁₀³⁷ClNO]⁺ (M+2) | Isotope peak for Chlorine |
| 139 | [C₇H₄ClO]⁺ | 4-chlorobenzoyl cation |
| 141 | [C₇H₄³⁷ClO]⁺ | Isotope peak for 4-chlorobenzoyl cation |
Elemental Analysis for Compositional Verification
Elemental analysis is a process that determines the percentage composition of a pure chemical compound by its constituent elements. For this compound, with the molecular formula C₁₅H₁₀ClNO, the theoretical elemental composition can be calculated. Experimental values obtained for a synthesized sample must agree with these theoretical values, typically within a ±0.4% margin, to verify the compound's purity and empirical formula. nih.gov
Table 5: Theoretical Elemental Composition of C₁₅H₁₀ClNO
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 15 | 180.165 | 70.46 |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 3.94 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 13.87 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.48 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.26 |
| Total | | | 255.704 | 100.00 |
X-ray Crystallography for Solid-State Structural Determination of Related Chlorophenyl Methanones
Studies on similar compounds, such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, reveal that the molecule is not planar. A significant dihedral angle exists between the mean plane of the chlorophenyl ring and the plane of the adjacent heterocyclic system. For example, in the aforementioned piperidine (B6355638) derivative, this angle is approximately 39.9°. A similar twisted conformation would be expected for this compound, where the indole and chlorophenyl rings are rotated relative to each other around the bonds connecting them to the central carbonyl group. This twisting is a common feature in benzophenone-type structures to minimize steric hindrance between the aromatic rings.
Conformational Analysis of Molecular Structure
The conformational analysis of this compound would involve a detailed examination of its three-dimensional structure. Key aspects of this analysis would include the determination of torsion angles and the dihedral angle between the planes of the 4-chlorophenyl ring and the indole nucleus. This information provides insights into the molecule's spatial arrangement and the degree of rotational freedom around the carbonyl linker.
Without experimental data from techniques such as X-ray crystallography or theoretical calculations, a definitive conformational analysis of this compound cannot be provided. The electronic and steric interactions between the chloro-substituted phenyl ring and the indole moiety would be the primary determinants of the molecule's preferred conformation in the solid state.
Intermolecular Interactions and Solid State Phenomena in 4 Chlorophenyl Methanone Derivatives
Non-Covalent Interactions in Crystalline Architectures
The supramolecular structure of (4-chlorophenyl)methanone derivatives is governed by a network of non-covalent interactions. These include halogen bonds, hydrogen bonds, and π-π stacking, which act as synthons guiding the self-assembly of molecules in the solid state.
Halogen Bonding (e.g., C-Cl···Cl, C-Cl···O)
Halogen bonding is a significant directional interaction in chlorine-containing organic compounds. In related crystalline structures, such as benzene-1,3,5-triyltris((4-chlorophenyl)methanone), C-Cl···Cl halogen bonds have been observed to form dimeric structures. mdpi.com These interactions, categorized as Type I, play a role in the solid-state arrangement of molecules. mdpi.com The chlorine atom on the phenyl ring can act as an electrophilic region (the σ-hole) and interact with nucleophilic sites on adjacent molecules, such as another chlorine atom or an oxygen atom from a carbonyl group. The geometry and strength of these bonds are critical in defining the crystal packing.
Hydrogen Bonding Contributions
Although the (4-chlorophenyl)(1H-indol-1-yl)methanone molecule does not possess classical hydrogen bond donors like N-H or O-H groups (as the indole (B1671886) nitrogen is substituted), weaker C-H···O and C-H···Cl hydrogen bonds are significant contributors to the crystal's stability. In similar structures, weak C-H···O interactions have been shown to link molecules into infinite chains. nih.gov The aromatic and aliphatic C-H groups can donate a proton to the carbonyl oxygen or the chlorine atom of a neighboring molecule. For instance, in the crystal structure of a related indole derivative, C-H···Cl interactions contribute to the formation of a three-dimensional network. researchgate.net
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like the normalized contact distance (dnorm) onto the surface, one can identify the specific atoms involved in close contacts. The surface is color-coded to highlight interactions shorter (red), equal to (white), or longer (blue) than the van der Waals radii sum.
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For various (4-chlorophenyl) derivatives, this analysis reveals the percentage contribution of each type of interaction to the total surface area. nih.govnih.govresearchgate.net
Below is a representative data table illustrating typical contributions of intermolecular contacts for related (4-chlorophenyl) compounds, as determined by Hirshfeld surface analysis.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 52.1% |
| Cl···H/H···Cl | 18.8% |
| C···H/H···C | 18.0% |
| O···H/H···O | 10.4% |
| N···H/H···N | 8.9% |
| (Data is representative of similar structures; specific values for this compound depend on its unique crystal structure.) nih.govnih.gov |
Energy Framework Calculations for Interaction Energies
To further quantify the forces governing the crystal structure, energy framework calculations are employed. This method computes the pairwise interaction energies between a central molecule and its neighbors within a defined cluster. The total interaction energy is typically broken down into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.comresearchgate.net
These calculations allow for the visualization of the crystal's energetic topology, often represented by cylinders connecting molecular pairs, where the cylinder's size and color correspond to the strength and type of interaction energy (e.g., red for electrostatic, green for dispersion). mdpi.com Studies on analogous compounds show that dispersion and electrostatic forces are often the most significant contributors to the total interaction energy. mdpi.com
The following table presents a model of interaction energy components between molecular pairs in a crystalline environment, based on calculations for a related (4-chlorophenyl)methanone derivative.
| Molecular Pair | Electrostatic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |
| Pair 1 | -25.5 | -5.1 | -40.2 | 19.8 | -51.0 |
| Pair 2 | -30.1 | -7.3 | -35.6 | 22.5 | -50.5 |
| Pair 3 | -15.8 | -3.2 | -28.9 | 15.1 | -32.8 |
| Pair 4 | -8.9 | -1.9 | -20.5 | 10.3 | -21.0 |
| (Note: These values are illustrative, based on published data for benzene-1,3,5-triyltris((4-chlorophenyl)methanone), and serve as an example of the type of data generated from energy framework analysis.) mdpi.comresearchgate.net |
Chemical Reactivity and Derivatization of 4 Chlorophenyl 1h Indol 1 Yl Methanone
Reactivity of the Indole (B1671886) N-Acyl Moiety
The N-acyl group significantly influences the reactivity of the indole ring. The electron-withdrawing nature of the (4-chlorobenzoyl) group deactivates the indole nucleus towards electrophilic aromatic substitution, a reaction that typically occurs readily at the C3 position in unsubstituted indoles. researchgate.net Despite this deactivation, the indole ring can still participate in certain chemical transformations.
Hydrolysis: The N-acyl bond can be susceptible to hydrolysis under basic conditions. For instance, treatment with sodium hydroxide (B78521) can cleave the amide bond, yielding indole and 4-chlorobenzoic acid. rsc.org This reaction underscores the utility of the N-acyl group as a protecting group for the indole nitrogen, which can be removed when desired. rsc.org
Electrophilic Aromatic Substitution: While deactivated, electrophilic substitution on the N-acylated indole ring can still be achieved under specific conditions. The regioselectivity of such reactions is directed by the N-acyl group. Friedel-Crafts acylation of N-sulfonylindoles, a related class of N-substituted indoles, has been shown to occur at the C3 and C5 positions. researchgate.net The precise outcome of electrophilic substitution on (4-chlorophenyl)(1H-indol-1-yl)methanone would depend on the specific electrophile and reaction conditions employed.
The indole nitrogen in N-acylindoles is generally considered to have low nucleophilicity, making direct N-acylation of indoles a chemical challenge. researchgate.net However, the reverse reaction, the cleavage of the N-acyl bond, is a feasible transformation.
Reactions Involving the Chlorophenyl Group
The chlorophenyl group in this compound is primarily susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces the chloride ion from the aromatic ring. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring.
The presence of the electron-withdrawing carbonyl group attached to the chlorophenyl ring activates the ring towards nucleophilic attack. This activation is most effective when the electron-w-ithdrawing group is positioned ortho or para to the leaving group (the chlorine atom). libretexts.org In this compound, the carbonyl group is para to the chlorine atom, thus facilitating nucleophilic aromatic substitution at the C4 position.
Common nucleophiles that can participate in SNAr reactions include alkoxides, amines, and thiols. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. wikipedia.org
| Nucleophile | Potential Product |
| Sodium methoxide | (4-methoxyphenyl)(1H-indol-1-yl)methanone |
| Ammonia | (4-aminophenyl)(1H-indol-1-yl)methanone |
| Sodium thiophenoxide | (4-(phenylthio)phenyl)(1H-indol-1-yl)methanone |
Transformations of the Methanone (B1245722) Carbonyl Group
The carbonyl group of the methanone bridge is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH2) through methods such as the Wolff-Kishner or Clemmensen reduction, which would yield 1-((4-chlorophenyl)methyl)-1H-indole. Alternatively, reduction with hydride reagents like sodium borohydride (B1222165) would produce the corresponding alcohol, (4-chlorophenyl)(1H-indol-1-yl)methanol.
Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. wikipedia.orgorganic-chemistry.org Reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent) would lead to the formation of a substituted alkene. masterorganicchemistry.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org
Grignard Reactions: The addition of Grignard reagents to the carbonyl carbon is a fundamental C-C bond-forming reaction. wikipedia.orgmasterorganicchemistry.com Treatment of this compound with a Grignard reagent (R-MgX) would result in the formation of a tertiary alcohol after acidic workup. organic-chemistry.org This reaction allows for the introduction of a wide variety of alkyl or aryl groups at the former carbonyl carbon.
| Reagent | Product Type |
| Sodium borohydride | Secondary alcohol |
| Wolff-Kishner reagents | Methylene compound |
| Methylenetriphenylphosphorane (Wittig reagent) | Alkene |
| Methylmagnesium bromide (Grignard reagent) | Tertiary alcohol |
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity: The regioselectivity of reactions involving this compound is largely dictated by the inherent electronic properties of its constituent rings.
Indole Ring: As previously mentioned, electrophilic attack on the N-acylated indole ring is less favorable than on an unsubstituted indole. When it does occur, the position of substitution is influenced by the directing effects of the N-acyl group.
Chlorophenyl Ring: Nucleophilic aromatic substitution on the chlorophenyl ring is highly regioselective, occurring at the carbon atom bearing the chlorine atom, due to the activating effect of the para-carbonyl group. libretexts.org
Stereoselectivity: The introduction of stereocenters and the control of stereochemistry in reactions of this compound are of significant interest for the synthesis of chiral molecules.
Reduction of the Carbonyl Group: If the carbonyl group is reduced to an alcohol using a chiral reducing agent, it is possible to obtain one enantiomer of the resulting (4-chlorophenyl)(1H-indol-1-yl)methanol in excess.
Reactions of Chiral Derivatives: If a chiral center is already present in the molecule, for example, if a chiral indole derivative is used as a starting material, this can influence the stereochemical outcome of subsequent reactions. For instance, the stereoselective synthesis of N-aryl indoles with axially chiral N-C bonds has been achieved through nucleophilic aromatic substitution reactions involving planar chiral chromium arene complexes. researchgate.net The use of chiral catalysts in reactions such as the addition of thiols to N-acyl ketimines has also been shown to produce products with high enantioselectivity. researchgate.net
Computational Chemistry and Molecular Modeling Studies of 4 Chlorophenyl 1h Indol 1 Yl Methanone
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For (4-chlorophenyl)(1H-indol-1-yl)methanone, DFT calculations provide insights into its reactivity, stability, and spectroscopic properties. These calculations typically involve optimizing the molecule's geometry and then determining various electronic parameters.
Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Another important aspect derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites) researchgate.net. For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the indole (B1671886) ring, indicating these as potential sites for electrophilic interaction.
Table 1: Illustrative DFT-Calculated Electronic Properties Note: These values are representative examples for similar heterocyclic compounds and not specific experimental data for this compound.
| Parameter | Representative Value | Significance |
| EHOMO | -6.5 eV | Electron-donating capability |
| ELUMO | -1.8 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 4.7 eV | Chemical stability and reactivity |
| Dipole Moment | 4.45 D | Molecular polarity bohrium.com |
Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to study intramolecular interactions, charge delocalization, and the stability arising from hyperconjugation researchgate.net. These studies can quantify the stabilization energy associated with electron delocalization between filled donor orbitals and empty acceptor orbitals within the molecule researchgate.net.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. For this compound, docking simulations are essential for identifying potential biological targets and understanding its mechanism of action at a molecular level.
Prediction of Binding Modes and Affinities
Docking algorithms explore various possible conformations of the ligand within the binding site of a target protein and score them based on binding energy or affinity. A lower binding energy (more negative value) generally indicates a more stable and favorable interaction. Studies on structurally related indole derivatives have used docking to screen for potential inhibitors against various protein targets, such as kinases or enzymes involved in disease pathways researchgate.netalliedacademies.org. The docking score provides a quantitative measure to rank different compounds and predict their potency ijper.org.
Identification of Key Interacting Residues
Beyond predicting binding affinity, docking simulations reveal the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For a molecule like this compound, key interactions would likely involve:
Hydrogen bonding: The carbonyl oxygen is a potential hydrogen bond acceptor.
Hydrophobic interactions: The chlorophenyl and indole rings can engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-pi stacking: The aromatic systems of the indole and chlorophenyl rings can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.
Molecular docking studies on similar compounds have successfully identified these types of interactions, providing a rationale for the observed biological activity and guiding the design of more potent analogs researchgate.net.
Table 2: Example of Molecular Docking Results for a Hypothetical Target Note: This table is an illustrative example of typical docking output.
| Parameter | Description |
| Target Protein | Human Mitochondrial Branched-chain Aminotransferase (BCATm) (PDB ID: 2A1H) ijper.org |
| Binding Affinity (Docking Score) | -6.9 kcal/mol |
| Key Interacting Residues | |
| Hydrogen Bonds | TYR-145, ASN-192 |
| Hydrophobic Interactions | LEU-143, VAL-190, ILE-250 |
| Pi-Pi Stacking | PHE-110 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to activity.
For a class of compounds including this compound, a QSAR study would involve:
Data Set: Compiling a series of structurally related indole derivatives with experimentally measured biological activity (e.g., IC₅₀ values) mdpi.com.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the observed activity nih.gov.
Validation: Rigorously validating the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation techniques nih.govnih.gov.
A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, prioritize candidates for synthesis, and provide insights into the structural features that are important for biological activity nih.gov.
Conformational Analysis through Computational Methods
Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt by rotation around single bonds. Since the three-dimensional shape of a molecule is critical to its function and interaction with biological targets, computational methods are widely used to explore its conformational space.
For this compound, the key rotatable bond is between the carbonyl carbon and the indole nitrogen, as well as the bond between the carbonyl carbon and the chlorophenyl ring. Computational methods like molecular mechanics or quantum mechanics can be used to perform a systematic search of the conformational space by rotating these bonds and calculating the potential energy of each resulting conformer nih.gov.
The results are often visualized as a potential energy surface, which maps the energy of the molecule as a function of one or more torsional angles. This map helps identify the low-energy, most stable conformations that the molecule is likely to adopt researchgate.net. Understanding the preferred conformation is crucial for interpreting molecular docking results and for designing molecules that are "pre-organized" to fit into a specific binding site.
Biological Activity and Molecular Mechanisms of Action of 4 Chlorophenyl 1h Indol 1 Yl Methanone and Analogs
Antidiabetic Potential of (5-(benzyloxy)-1H-indol-1-yl)(4-chlorophenyl)methanone Analog
Information regarding the antidiabetic potential, in vitro glucose-lowering effects, and specific molecular mechanisms of action for the compound (5-(benzyloxy)-1H-indol-1-yl)(4-chlorophenyl)methanone is not available in the reviewed scientific literature.
Scientific literature detailing the in vitro evaluation of glucose-lowering effects for (5-(benzyloxy)-1H-indol-1-yl)(4-chlorophenyl)methanone could not be identified.
There is no available research data proposing specific molecular mechanisms, such as insulin (B600854) sensitization, for the antidiabetic action of (5-(benzyloxy)-1H-indol-1-yl)(4-chlorophenyl)methanone.
Potential as an Anti-inflammatory Agent (based on related indole (B1671886) derivatives)
While direct studies on (4-chlorophenyl)(1H-indol-1-yl)methanone are limited, the broader class of indole derivatives has been extensively investigated for its anti-inflammatory properties. The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes.
Inflammation is a biological defense mechanism, but chronic inflammation can lead to various diseases. Prostaglandins (B1171923) are key mediators in the inflammation process, and their synthesis is catalyzed by the cyclooxygenase (COX) enzyme. nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is responsible for the production of prostaglandins that protect the gastrointestinal tract, while COX-2 is induced during inflammation. nih.govresearchgate.net
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. tandfonline.com However, non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects. nih.govresearchgate.net Consequently, there is significant interest in developing selective COX-2 inhibitors, which can reduce inflammation with a lower risk of such adverse effects. nih.govresearchgate.net
Indole derivatives have emerged as a promising class of selective COX-2 inhibitors. nih.govmdpi.com For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds demonstrated significant anti-inflammatory effects, with some showing selective inhibition of COX-2 expression. nih.gov Docking studies have further revealed that these indole derivatives can effectively bind to the COX-2 enzyme. nih.govnih.gov
Indomethacin (B1671933) is a potent NSAID and an indole acetic acid derivative that is known for its anti-inflammatory effects but also for its potential to cause ulcers due to its non-selective COX inhibition. nih.govtandfonline.com This has spurred research into developing safer indomethacin analogs with improved selectivity for COX-2. tandfonline.comresearchgate.net
One study focused on synthesizing a new group of 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs. tandfonline.comnih.gov The in vitro anti-inflammatory activity studies showed that these compounds were more selective for COX-2 than indomethacin. tandfonline.com Specifically, compounds with a methanesulphonyl (SO2Me) group, a known COX-2 pharmacophore, displayed good anti-inflammatory activity comparable to indomethacin. tandfonline.com This highlights the potential for modifying the indole scaffold to create effective and safer anti-inflammatory agents.
Broader Biological Activities in Related Indole Derivatives (mechanistic focus)
Beyond their anti-inflammatory effects, indole derivatives exhibit a wide range of other biological activities, targeting various molecular pathways. For example, some indole-based compounds have shown potential as anticancer agents by interfering with tubulin polymerization, a critical process in cell division. nih.gov Other derivatives have been investigated for their ability to modulate key inflammatory pathways such as NF-κB. mdpi.com The versatility of the indole structure allows for the design of compounds that can interact with a multitude of biological targets, leading to diverse pharmacological effects. mdpi.com
Antineoplastic Mechanisms
The anticancer properties of this compound and its analogs are attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival. These mechanisms include the inhibition of tubulin polymerization, histone deacetylases (HDACs), the Aryl hydrocarbon Receptor (AhR), Epidermal Growth Factor Receptor (EGFR), and Poly(ADP-ribose) polymerase (PARP).
Tubulin Polymerization Inhibition
A significant body of research has identified indole derivatives as potent inhibitors of tubulin polymerization. nih.govnih.gov These agents bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which is essential for mitotic spindle formation and, consequently, cell division. nih.gov This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov
Arylthioindole (ATI) derivatives, for instance, have demonstrated potent inhibition of tubulin polymerization. nih.gov The structure-activity relationship (SAR) studies of these compounds reveal that substitutions on the indole ring can significantly influence their activity. While specific data for this compound is not extensively documented in publicly available literature, the general mechanism of related indole-based compounds provides a strong indication of its potential as a tubulin polymerization inhibitor. For example, certain 3-aroylindoles have shown potent antitubulin activity. nih.gov
Table 1: Tubulin Polymerization Inhibitory Activity of Selected Indole Analogs
| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |
| Arylthioindole (ATI) 3 | Tubulin assembly | 3.3 | MCF-7 | nih.gov |
| Arylthioindole (ATI) 4 | Tubulin assembly | 2.0 | MCF-7 | nih.gov |
| Indole analog 33 | Tubulin polymerization | Not specified | HeLa | nih.gov |
| Indole analog 44 | Tubulin polymerization | Not specified | HeLa | nih.gov |
| Indole analog 81 | Tubulin polymerization | Not specified | NIH3T3 Shh-Light II | nih.gov |
HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govresearchgate.net Their inhibition has emerged as a promising strategy in cancer therapy. nih.govresearchgate.net Several indole-based compounds have been developed as potent HDAC inhibitors. nih.govresearchgate.netacs.org For example, a series of substituted indole-based hydroxamic acid derivatives have demonstrated potent anti-proliferative activities in various tumor cell lines. nih.gov One such compound, 4o, was found to be a potent inhibitor of HDAC1 and HDAC6 with IC50 values of 1.16 nM and 2.30 nM, respectively. nih.govresearchgate.net These inhibitors typically work by increasing the acetylation of histone H3, which in turn leads to cell cycle arrest and apoptosis. nih.gov
Table 2: HDAC Inhibitory Activity of Selected Indole-Based Compounds
| Compound | Target | IC50 (nM) | Reference |
| 4o | HDAC1 | 1.16 | nih.govresearchgate.net |
| 4o | HDAC6 | 2.30 | nih.govresearchgate.net |
| I13 | HDAC1 | 13.9 | tandfonline.com |
| I13 | HDAC3 | 12.1 | tandfonline.com |
| I13 | HDAC6 | 7.71 | tandfonline.com |
AhR Interaction
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has been implicated in the regulation of cellular processes and the development of cancer. mdpi.comnih.gov Several indole derivatives, which can be derived from tryptophan metabolism, have been identified as endogenous ligands for AhR. nih.gov For instance, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) is a known AhR ligand. mdpi.comnih.govresearchgate.net The interaction of indole compounds with AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of xenobiotics. nih.gov The role of AhR in cancer is complex, and its activation by indole-based compounds could have either pro- or anti-tumorigenic effects depending on the cellular context.
EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. nih.gov Inhibition of EGFR is a key strategy in targeted cancer therapy. Indole-based compounds have been investigated as potential EGFR inhibitors. nih.govmdpi.com For example, certain indole-6-carboxylate ester derivatives have been designed to target EGFR. nih.gov Molecular docking studies have shown that these compounds can fit within the active site of the EGFR tyrosine kinase domain. nih.gov The development of pyrazolinyl-indole derivatives has also been pursued to identify new EGFR inhibitors. mdpi.com
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair, and its inhibition is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. researchgate.nettandfonline.comnih.govtandfonline.com The indole scaffold has been utilized in the design of PARP inhibitors. researchgate.nettandfonline.comnih.govgoogle.com Computational studies have identified indole-based natural compounds as potential PARP-1 inhibitors for the treatment of triple-negative breast cancer. tandfonline.comnih.gov These compounds are predicted to have a strong binding affinity for the PARP-1 active site. tandfonline.com
Antimicrobial Mechanisms
In addition to their antineoplastic properties, indole derivatives have demonstrated significant antimicrobial activity. asm.orgasm.orgnih.govias.ac.inresearchgate.netnih.govoup.com Their mechanisms of action are multifaceted and include the disruption of bacterial membranes and the inhibition of biofilm formation.
Disruption of Bacterial Membranes
Some indole-3-carboxamido-polyamine conjugates have been shown to possess intrinsic antimicrobial activities, particularly against Gram-positive bacteria. nih.gov The proposed mechanism of action for these compounds involves the perturbation of the bacterial cell membrane. nih.gov This disruption of membrane integrity can lead to leakage of cellular contents and ultimately bacterial cell death.
Biofilm Inhibition
Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.govresearchgate.netnih.govmdpi.comresearchgate.net Indole and its derivatives have emerged as promising agents for the inhibition of biofilm formation. asm.orgasm.orgnih.govresearchgate.netnih.govmdpi.comfrontiersin.org For example, indole derivatives have been shown to inhibit biofilm formation in various pathogenic bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. asm.orgfrontiersin.org The mechanism of biofilm inhibition by indole compounds is often linked to the disruption of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. asm.org Studies have shown that indole derivatives can downregulate the expression of genes involved in quorum sensing. asm.org
Table 3: Antimicrobial and Antibiofilm Activity of Selected Indole Derivatives
| Compound | Organism | Activity | Concentration | Reference |
| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Biofilm inhibition and eradication | 1/2 MIC and 1/4 MIC | asm.org |
| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Antimicrobial and antibiofilm | Not specified | asm.org |
| 3-methylindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Antimicrobial and antibiofilm | Not specified | asm.org |
| 5-(trifluoromethoxy)indole-based analogue 4b | Staphylococcus aureus | Biofilm inhibition (MBIC50) | 20 µM | nih.gov |
| 5-(trifluoromethoxy)indole-based analogue 4b | Streptococcus mutans | Biofilm inhibition (MBIC50) | 20 µM | nih.gov |
Other Mechanistic Insights from Privileged Indole Scaffolds
The indole scaffold's "privileged" status stems from its structural resemblance to tryptophan, allowing it to interact with a wide range of biological receptors and enzymes. This versatility has led to the development of indole-containing drugs for various therapeutic areas beyond oncology and infectious diseases. The electronic properties of the indole ring and its ability to participate in hydrogen bonding and π-stacking interactions are key to its broad biological activity. The diverse mechanisms of action of indole-based compounds underscore the importance of this scaffold in the ongoing quest for novel and effective therapeutic agents.
Structure Activity Relationship Sar Studies for 4 Chlorophenyl 1h Indol 1 Yl Methanone Derivatives
Influence of Substituents on the Indole (B1671886) Ring System
The indole ring is a key structural component, and modifications to this system significantly impact the pharmacological profile of (4-chlorophenyl)(1H-indol-1-yl)methanone derivatives. Research into related indole-based compounds, particularly cannabimimetic indoles, provides a framework for understanding these effects.
Substitutions at various positions on the indole ring can modulate receptor binding affinity and functional activity. For instance, in related series of indole derivatives, the introduction of a methyl group at the C2 position of the indole has been shown to decrease affinity for the CB1 receptor. nih.gov Conversely, substitutions at other positions, such as C5 and C7, can have varied effects. Studies on alkyl indole scaffolds have demonstrated a trend where C5-substituted indoles tend to act as agonists, while C7-substituted indoles may function as inverse agonists at the CB2 receptor. nih.govebi.ac.uk The C7 position has also been identified as being more tolerant to the attachment of larger groups, such as linkers for fluorescent probes, without a significant loss of affinity. nih.govebi.ac.uk
Furthermore, hydroxylation on the indole moiety is a known metabolic pathway for some indole derivatives, indicating that this part of the molecule is accessible to metabolic enzymes and that substitutions could influence the metabolic stability of the compound. nih.gov The nature of the substituent at the N1 position of the indole ring is also crucial for activity, although this falls outside the direct modification of the ring system itself.
Table 1: Effect of Indole Ring Substitution on Receptor Activity in Related Indole Scaffolds This table is illustrative and based on general findings for cannabimimetic indoles.
| Substitution Position | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| C2 | Methyl | Reduced CB1 receptor affinity | nih.gov |
| C5 | Various | Tendency towards agonist activity (at CB2) | nih.govebi.ac.uk |
| C7 | Various | Tendency towards inverse agonist activity (at CB2) | nih.govebi.ac.uk |
| C7 | Linker attachment | Tolerated with retention of high affinity | nih.govebi.ac.uk |
Impact of Modifications on the Chlorophenyl Moiety
The (4-chlorophenyl) group plays a significant role in the interaction of these ligands with their biological targets, likely through aromatic stacking interactions within the receptor binding pocket. researchgate.net While direct SAR studies on the chlorophenyl group of this specific methanone (B1245722) are not extensively detailed in the provided context, principles from related ligand-receptor interactions can be applied.
The position and electronic nature of the substituent on this phenyl ring are expected to be critical. The chlorine atom at the para (4-position) likely influences the electronic distribution of the aromatic ring and its orientation within the binding site. Modifications to this group, such as altering the substituent or its position, would likely affect both the steric and electronic properties of the molecule. For example, moving the chloro group to the meta or ortho position, or replacing it with other electron-withdrawing or electron-donating groups, would predictably alter the binding affinity and selectivity. Steric effects are also a major determinant of receptor affinity and in vivo activity. researchgate.net
Role of the Methanone Linkage in Molecular Recognition
The methanone (carbonyl) linkage is a pivotal feature of the this compound scaffold. It serves as a linker between the indole and chlorophenyl moieties, and its chemical properties are crucial for molecular recognition.
Pharmacophore Identification and Optimization for Biological Activity
A pharmacophore model for this compound derivatives encapsulates the essential three-dimensional arrangement of chemical features necessary for biological activity. researchgate.net The generation of such a model is a key step in virtual screening and the design of novel, more potent compounds. dovepress.comd-nb.info
Based on the SAR findings, a putative pharmacophore model for this class of compounds would likely include:
An aromatic feature corresponding to the indole ring.
Another aromatic feature representing the 4-chlorophenyl ring.
A hydrogen bond acceptor feature from the carbonyl oxygen of the methanone linkage.
Specific hydrophobic regions and potential steric constraints that define the shape of the binding pocket.
The process of pharmacophore identification can be ligand-based, using the structures of known active molecules, or structure-based, if the three-dimensional structure of the target receptor is known. researchgate.netd-nb.info Once a pharmacophore model is established, it can be used to screen large compound libraries for molecules that fit the model, leading to the discovery of novel active compounds. dovepress.com Optimization of these hits would then involve synthesizing derivatives that refine the fit to the pharmacophore, aiming to enhance biological activity and selectivity. nih.gov
Table 2: Key Pharmacophoric Features of this compound Derivatives
| Pharmacophoric Feature | Corresponding Molecular Moiety | Putative Role in Molecular Recognition |
|---|---|---|
| Aromatic Region 1 | 1H-Indole Ring | Aromatic stacking interactions |
| Aromatic Region 2 | 4-Chlorophenyl Ring | Aromatic stacking interactions |
| Hydrogen Bond Acceptor | Methanone Carbonyl Oxygen | Hydrogen bonding with receptor residues |
| Hydrophobic/Steric Bulk | Overall Molecular Shape | Defines fit within the binding pocket |
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Pathways for (4-chlorophenyl)(1H-indol-1-yl)methanone
While traditional methods for N-acylation of indoles exist, future research should focus on developing more efficient, regioselective, and environmentally benign synthetic routes. Conventional approaches can sometimes lead to mixtures of N-acylated and C3-acylated products, necessitating tedious purification.
Future synthetic exploration could prioritize the following:
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly accelerate sluggish reactions, such as copper-catalyzed N-arylations of indoles. nih.gov A future direction would be to adapt these microwave-promoted, copper-catalyzed conditions for the N-acylation of indole (B1671886) with 4-chlorobenzoyl chloride, potentially reducing reaction times from hours to minutes and improving yields.
Flow Chemistry : Continuous flow synthesis offers advantages in safety, scalability, and process control. Developing a flow-based protocol for the synthesis of this compound would be a significant advancement for producing the compound in larger quantities for extensive testing.
Catalyst Development : Investigating novel catalysts, such as earth-abundant metal catalysts or even metal-free catalytic systems, could lead to more sustainable and cost-effective synthetic pathways. This aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing.
A comparison of potential synthetic approaches is outlined in the table below.
| Method | Potential Advantages | Key Research Objective |
| Microwave-Assisted Acylation | Rapid reaction times, improved yields | Optimization of catalyst (e.g., Cu₂O), solvent, and base system |
| Continuous Flow Synthesis | Scalability, enhanced safety, precise control | Reactor design, optimization of residence time and temperature |
| Novel Catalysis | Sustainability, cost-reduction, novel reactivity | Screening of earth-abundant metal catalysts, development of organocatalytic methods |
Advanced Spectroscopic Characterization Techniques
A thorough structural elucidation is fundamental for any future application. While standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are essential first steps, advanced methods can provide deeper structural and analytical insights. researchgate.netorientjchem.org
Future characterization should employ:
High-Resolution Mass Spectrometry (HRMS) : To confirm the elemental composition with high accuracy, which is crucial for distinguishing between isomers and identifying unknown metabolites or derivatives in biological assays. nih.gov
Two-Dimensional (2D) NMR Spectroscopy : Techniques such as COSY, HSQC, and HMBC are necessary to unambiguously assign all proton and carbon signals, confirming the N-acylation regiochemistry and characterizing any new derivatives.
Mass Defect Filtering : This HRMS technique can be a powerful tool for the non-targeted screening of derivatives. By creating a mass defect filter based on the core scaffold of this compound, researchers could rapidly identify related analogues in complex mixtures, accelerating the discovery of new compounds. nih.gov
Deepening Understanding of Intermolecular Interactions and Crystal Engineering
The study of the solid-state structure of this compound is a critical area for future research. Crystal engineering, the design and synthesis of functional solid-state structures, relies on a detailed understanding of the non-covalent interactions that govern molecular packing. rsc.org
Key research initiatives in this area would include:
Single-Crystal X-ray Diffraction : The primary goal would be to obtain a high-resolution crystal structure of the title compound. This would provide definitive proof of its molecular geometry and reveal the packing arrangement in the solid state.
Hirshfeld Surface Analysis : This computational tool is invaluable for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govbgu.ac.il By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), researchers can identify and analyze the contributions of various contacts, such as H···H, C-H···O, and potential halogen bonds involving the chlorine atom.
Polymorph and Co-crystal Screening : A systematic screening for different crystalline forms (polymorphs) or co-crystals could identify forms with improved physicochemical properties, such as solubility and stability, which are critical for pharmaceutical development.
Targeted Derivatization for Enhanced Biological Specificity
The this compound scaffold is an ideal template for targeted derivatization to explore structure-activity relationships (SAR). By systematically modifying different parts of the molecule, it is possible to fine-tune its biological activity, selectivity, and pharmacokinetic properties.
A strategic derivatization plan could involve modifications at three key positions:
The 4-Chlorophenyl Ring : Replacing the chlorine atom with other halogens (F, Br, I) or with electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -CF₃, -NO₂) groups to probe electronic and steric effects on target binding.
The Indole Ring : Introducing substituents at various positions (e.g., 5-methoxy, 5-fluoro) of the indole nucleus to modulate lipophilicity and interactions with the target protein. Studies on 2-aroylindoles have shown that a 5-methoxy group can be beneficial for activity. nih.govacs.org
The Carbonyl Linker : Although less common, bioisosteric replacement of the ketone group (e.g., with a thioketone or as part of a different heterocyclic linker) could be explored to alter the molecule's geometry and hydrogen-bonding capabilities.
| Modification Site | Example Substituents | Potential Impact |
| Phenyl Ring (Position 4') | -F, -Br, -OCH₃, -CF₃ | Modulate electronic properties, halogen bonding potential, and metabolic stability |
| Indole Ring (Position 5) | -F, -Cl, -OCH₃, -CH₃ | Alter lipophilicity, solubility, and target-specific interactions |
| Indole Ring (Position 3) | -CH₃, -Br | Block potential metabolic sites, introduce steric bulk |
Investigation of Alternative Biological Targets
While the biological profile of this compound is largely unexplored, related aroylindole structures have shown activity against several important therapeutic targets. This provides a logical starting point for broad biological screening.
Future research should focus on screening against:
Tubulin : 2-Aroylindoles and 3-aroylindoles have been identified as potent inhibitors of tubulin polymerization, acting as antimitotic agents in cancer cells. nih.govacs.org The N-aroyl isomer should be evaluated for similar activity.
Receptor Tyrosine Kinases (RTKs) : Bis(1H-indol-2-yl)methanones have been reported as inhibitors of kinases like FLT3 and PDGF receptor, which are implicated in certain cancers. nih.gov Screening against a panel of cancer-relevant kinases is a high-priority research direction.
Serotonin (B10506) (5-HT) Receptors : The indole scaffold is a classic pharmacophore for ligands of serotonin receptors. Substituted (1H-indol-5-yl)methanone derivatives have been investigated as 5-HT₆R ligands, suggesting that the title compound may interact with this or other 5-HT receptor subtypes. researchgate.net
Enzymes in Infectious Disease : Given the broad biological activities of indole derivatives, screening against bacterial or viral targets could uncover novel antimicrobial applications. scielo.brscielo.br
Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or multi-target activity. nih.govmdpi.com The this compound scaffold is an excellent candidate for inclusion in such hybrid designs.
Future work could explore hybrids such as:
Indole-Piperazine Hybrids : Linking the indole scaffold to a piperazine (B1678402) moiety, another common pharmacophore, could yield compounds with novel activities, for instance in CNS-related disorders or as anticancer agents. nanoient.org
Indole-Sulfonamide Hybrids : Combining the title scaffold with a sulfonamide group, known for its antibacterial and enzyme-inhibiting properties, could lead to multi-target agents. scielo.br
Indole-Natural Product Hybrids : Fusing the scaffold with a fragment from a bioactive natural product could enhance potency or overcome resistance mechanisms. rsc.org
Development of Advanced Computational Models for Structure-Function Prediction
In parallel with synthetic and biological efforts, the development of computational models can significantly accelerate the drug discovery process. These models can predict the activity of virtual compounds, helping to prioritize synthetic targets.
Key computational approaches to be developed include:
Quantitative Structure-Activity Relationship (QSAR) : Once a library of derivatives is synthesized and tested (as per section 9.4), 2D and 3D-QSAR models can be built. nih.govmdpi.com These models mathematically correlate structural features with biological activity, enabling the prediction of potency for newly designed analogues. researchgate.net
Pharmacophore Modeling : This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A validated pharmacophore model can be used to screen large virtual libraries for new, structurally diverse hits.
Molecular Docking : If a biological target is identified (section 9.5), molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives within the target's active site. nih.gov This provides crucial insights for designing more potent and selective inhibitors.
By pursuing these integrated research directions, the scientific community can systematically unlock the full potential of this compound, paving the way for novel applications in materials science, medicinal chemistry, and beyond.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (4-chlorophenyl)(1H-indol-1-yl)methanone, and what critical reaction parameters influence yield?
- Methodological Answer : A common route involves refluxing 4-chloro-2-(1H-indol-1-yl)aniline with 4-hydroxybenzaldehyde in ethanol under controlled conditions. Key parameters include solvent choice (e.g., ethanol for solubility and stability), temperature (reflux ~78°C), and stoichiometric ratios of reagents. Catalysts like acid/base or transition metals may enhance cyclization efficiency. Post-reaction purification via column chromatography or recrystallization is critical for isolating the product .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine -NMR, -NMR, and IR spectroscopy. For example, -NMR should show a singlet for the NH group (~δ 10.98 ppm) and aromatic protons in the indole and chlorophenyl regions (δ 6.5–8.5 ppm). IR peaks for carbonyl (C=O, ~1650–1700 cm) and C-Cl (600–800 cm) confirm functional groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .
Q. What preliminary assays are recommended to assess the biological activity of this compound?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Anti-inflammatory : COX-1/COX-2 inhibition assays.
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293). Compare results to reference drugs (e.g., fluconazole for antifungal activity) and analyze dose-response curves .
Advanced Research Questions
Q. How can computational docking studies optimize the design of this compound derivatives for MAPK inhibition?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with MAPK (PDB: 1A9U). Focus on the compound’s indole and chlorophenyl moieties binding to hydrophobic pockets. Apply density functional theory (DFT) to calculate charge distribution and Gibbs free energy of binding. Validate predictions with in vitro kinase inhibition assays and correlate with IC values .
Q. What strategies resolve contradictions in ADMET data between in silico predictions and experimental results for this compound?
- Methodological Answer : Address discrepancies via:
- Solubility : Adjust log P predictions using experimental shake-flask method.
- Permeability : Compare Caco-2 assay results with PAMPA data.
- Metabolic Stability : Use liver microsomes (human/rat) to validate CYP450 interactions predicted by software (e.g., SwissADME). Reconcile outliers by refining QSAR models with additional descriptors (e.g., polar surface area) .
Q. What advanced crystallographic techniques elucidate the solid-state conformation of derivatives?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data (<1.0 Å). Analyze dihedral angles between aromatic rings (e.g., chlorophenyl-indole angle ~3–5°) and hydrogen-bonding networks. Refine structures using SHELXL and visualize with Mercury. Compare with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π, halogen bonding) .
Q. How do substituents at the indole N1 position modulate pharmacokinetic properties?
- Methodological Answer : Synthesize analogs with alkyl/aryl groups at N1 and evaluate:
- Log D : Measure octanol-water partitioning.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.
- Metabolic Half-Life : Incubate with hepatic microsomes and track degradation via LC-MS. Bulky substituents (e.g., pentyl) enhance lipophilicity but may reduce solubility, requiring trade-off optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
